3-(2-Azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Overview
Description
The compound “3-(2-Azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole” is a derivative of pyrazole . Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Molecular Structure Analysis
Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .Chemical Reactions Analysis
Pyrazoles are known to react with various compounds, and their reactivity can be influenced by factors such as tautomerism . The specific chemical reactions involving “this compound” were not found in the retrieved papers.Scientific Research Applications
Chemistry and Synthesis of Heterocycles
The chemistry of pyrazole derivatives, including structures similar to 3-(2-Azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole, is significant in the synthesis of heterocyclic compounds. These compounds serve as valuable building blocks for generating a wide array of heterocycles due to their unique reactivity and ability to undergo various chemical transformations. The synthesis strategies often involve multicomponent reactions (MCRs) that offer an efficient pathway to assemble complex structures with diverse biological activities from simple precursors under mild conditions. This aspect of pyrazole chemistry highlights its importance in medicinal chemistry and drug discovery, where the design and synthesis of new compounds with potential therapeutic applications are a continuous pursuit (Gomaa & Ali, 2020; Dar & Shamsuzzaman, 2015).
Biological Activities and Therapeutic Applications
Pyrazoline derivatives have been extensively studied for their diverse biological activities and therapeutic potential. Research has demonstrated that these compounds exhibit a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The modification of the pyrazoline scaffold allows for the development of new drugs with enhanced activity and selectivity for various biological targets. This versatility makes pyrazoline and its derivatives, such as this compound, crucial in the search for new therapeutic agents with potential applications in treating numerous diseases and conditions (Shaaban, Mayhoub, & Farag, 2012; Ray et al., 2022).
Synthetic Methodologies and Green Chemistry
The development of synthetic methodologies for pyrazoline derivatives emphasizes the principles of green chemistry, including the use of microwave-assisted synthesis, organocatalysis, and multicomponent reactions. These methods aim to improve the efficiency of chemical reactions, reduce the use of hazardous reagents, and minimize waste production. The synthesis of pyrazoline-based compounds often involves environmentally friendly solvents and catalysts, reflecting the growing trend towards more sustainable practices in chemical research. This approach not only facilitates the production of pyrazoline derivatives but also aligns with broader objectives to reduce the environmental impact of chemical manufacturing (Kiyani, 2018; Becerra, Abonía, & Castillo, 2022).
Properties
IUPAC Name |
3-(2-azidoethyl)-2-ethyl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-2-15-10(6-7-12-14-11)8-4-3-5-9(8)13-15/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQXVNREDHXHIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CCCC2=N1)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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